molecular formula C9H6N4S2 B4322494 [1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol CAS No. 889947-85-7

[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol

Cat. No.: B4322494
CAS No.: 889947-85-7
M. Wt: 234.3 g/mol
InChI Key: FYTBEPMFYXFJKF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline-1,4-dithiol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature and pressure, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxaline-1,4-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines and thiols

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted triazoloquinoxaline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two thiol groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S2/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBEPMFYXFJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C3=NNC(=S)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213021
Record name [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

889947-85-7
Record name [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889947-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Reactant of Route 2
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Reactant of Route 3
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Reactant of Route 4
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Reactant of Route 5
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol
Reactant of Route 6
[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dithiol

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